molecular formula C23H26ClN5O B2687047 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034597-71-0

3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one

Cat. No. B2687047
M. Wt: 423.95
InChI Key: SQAVBRQPQSPUIQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26ClN5O and its molecular weight is 423.95. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been explored in studies focusing on the synthesis and structural characterization of related chemical entities. For instance, Anusevičius et al. (2014) investigated the cyclization reaction of similar compounds, leading to the formation of various derivatives including tetrahydropyridine and oxazole derivatives. This work highlights the compound's relevance in synthetic chemistry and structural analysis, particularly in the context of creating novel chemical entities (Anusevičius et al., 2014).

Antimicrobial Activities

  • Research by Bektaş et al. (2007) and Patil et al. (2021) demonstrated that derivatives of this compound exhibit antimicrobial properties. These studies synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Bektaş et al., 2007); (Patil et al., 2021).

Antihypertensive Properties

  • A study by Meyer et al. (1989) explored the antihypertensive properties of related compounds. This research indicates the relevance of such compounds in cardiovascular research, particularly in the development of treatments for hypertension (Meyer et al., 1989).

Antitumor Activity

  • The compound's derivatives have been investigated for their potential in antitumor applications. For example, Hakobyan et al. (2020) studied the synthesis of related compounds and their effects on tumor DNA methylation in vitro, suggesting potential applications in cancer research (Hakobyan et al., 2020).

Neuroleptic and Thymoleptic Activities

  • Research into neuroleptic and thymoleptic activities of related compounds was conducted by Bogeso (1983), providing insights into their potential use in neuropsychiatric disorders (Bogeso, 1983).

Solubility and Pharmacokinetics

  • Studies such as those by Volkova et al. (2020) have investigated the solubility and pharmacokinetic properties of related compounds. This research is crucial for understanding the drug-like properties of these compounds and their potential therapeutic applications (Volkova et al., 2020).

properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAVBRQPQSPUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one

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